molecular formula C16H20N2O3 B4846060 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Cat. No.: B4846060
M. Wt: 288.34 g/mol
InChI Key: VAMDBBJGXIESLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is an organic compound that belongs to the class of amides This compound features a phenoxy group, an oxazole ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized through the reaction of 3,4-dimethylphenol with an appropriate halide under basic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes.

    Amide Bond Formation: The final step involves coupling the phenoxy and oxazole intermediates with a butanamide precursor using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring.

    Reduction: Reduction reactions can target the oxazole ring or the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenoxy ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ and CrO₃.

    Reduction: Reducing agents like LiAlH₄ and NaBH₄ are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the oxazole ring and phenoxy group suggests possible interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The phenoxy group and oxazole ring could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
  • 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)pentanamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide might exhibit unique properties due to the specific length of its butanamide backbone. This could influence its reactivity, stability, and interactions with other molecules.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-5-14(16(19)17-15-9-12(4)21-18-15)20-13-7-6-10(2)11(3)8-13/h6-9,14H,5H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMDBBJGXIESLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.